molecular formula C22H21Cl3N4O B12415136 Antimalarial agent 8

Antimalarial agent 8

Cat. No.: B12415136
M. Wt: 463.8 g/mol
InChI Key: VFUXYPUQCPMVGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 8 involves multiple steps, starting with the preparation of quinoline derivatives. One common method is the Biginelli reaction, which involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate . The reaction is typically carried out under acidic conditions and yields dihydropyrimidines, which are further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimalarial agent 8 has a wide range of scientific research applications:

Mechanism of Action

Antimalarial agent 8 exerts its effects by targeting the liver stages of Plasmodium parasites. It interferes with the parasite’s ability to metabolize heme, leading to the accumulation of toxic heme derivatives within the parasite . This disrupts the parasite’s cellular processes and ultimately results in its death. The compound also affects the parasite’s DNA synthesis and repair mechanisms .

Properties

Molecular Formula

C22H21Cl3N4O

Molecular Weight

463.8 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-8-methyl-N-[2-(methylamino)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide;hydrochloride

InChI

InChI=1S/C22H20Cl2N4O.ClH/c1-12-4-3-5-14-15-11-18(22(29)26-9-8-25-2)27-20(21(15)28-19(12)14)13-6-7-16(23)17(24)10-13;/h3-7,10-11,25,28H,8-9H2,1-2H3,(H,26,29);1H

InChI Key

VFUXYPUQCPMVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC(=NC(=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)NCCNC.Cl

Origin of Product

United States

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